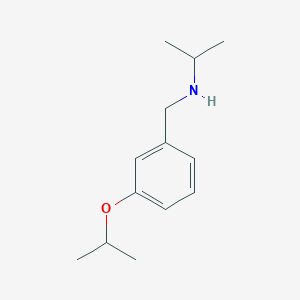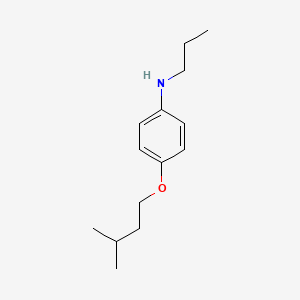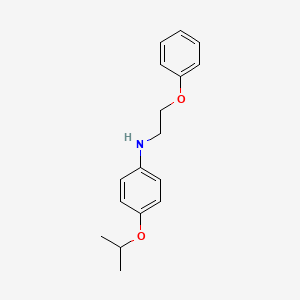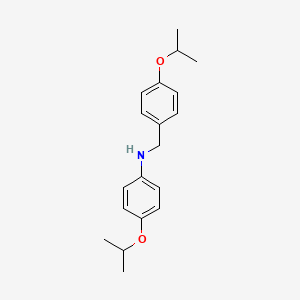
N-(4-Methoxyphenethyl)-4-propoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenethyl)-4-propoxyaniline (MPPA) is an organic compound that has been studied for its potential use in a variety of scientific research applications. MPPA is a monoamine oxidase inhibitor (MAOI) that has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body. MPPA has been studied in both in vitro and in vivo studies, with promising results.
科学研究应用
N-(4-Methoxyphenethyl)-4-propoxyaniline has been studied for its potential use in a variety of scientific research applications. It has been studied for its ability to modulate the activity of monoamine oxidase enzymes in the body, which can be beneficial for the treatment of depression and other mental health conditions. Additionally, this compound has been studied for its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders.
作用机制
The exact mechanism of action of N-(4-Methoxyphenethyl)-4-propoxyaniline is not fully understood. However, it is believed to act as a reversible monoamine oxidase inhibitor (MAOI). This means that it inhibits the activity of monoamine oxidase enzymes in the body, which can lead to increased levels of monoamines such as serotonin and norepinephrine. This can have beneficial effects on mood and other mental health conditions.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes in the body. It has been found to modulate the activity of monoamine oxidase enzymes, which can lead to increased levels of monoamines such as serotonin and norepinephrine. Additionally, this compound has been found to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which can have beneficial effects on neurological disorders.
实验室实验的优点和局限性
N-(4-Methoxyphenethyl)-4-propoxyaniline has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it is relatively stable and has a low toxicity profile. However, it is important to note that this compound is a reversible MAOI and therefore may not be suitable for long-term experiments.
未来方向
There are a variety of potential future directions for research involving N-(4-Methoxyphenethyl)-4-propoxyaniline. One potential direction is to further explore its potential as a therapeutic agent for depression and other mental health conditions. Additionally, further research could be conducted on its potential to modulate the activity of other enzymes, such as acetylcholinesterase and tyrosine hydroxylase, which could be beneficial for the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of other enzymes, such as choline acetyltransferase and dopamine β-hydroxylase. Finally, further research could be conducted to explore its potential as an antioxidant and its potential to modulate the activity of other enzymes, such as monoamine oxidase A and B.
合成方法
N-(4-Methoxyphenethyl)-4-propoxyaniline can be synthesized through several different methods. The most commonly used method is the reaction of 4-methoxybenzaldehyde and 4-methoxybenzene-1-sulfonyl chloride in the presence of pyridine. This reaction is typically carried out at room temperature and yields a product that is approximately 95% pure.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-propoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-14-21-18-10-6-16(7-11-18)19-13-12-15-4-8-17(20-2)9-5-15/h4-11,19H,3,12-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIHQHSHHBAOII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
![2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385447.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
![2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385452.png)

![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline](/img/structure/B1385457.png)


![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![2-Fluoro-N-[4-(2-methoxyethoxy)benzyl]aniline](/img/structure/B1385464.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)